molecular formula C13H10N2O3 B8651754 4-(3,4-Dioxo-2-ethoxy-cyclobut-1-enylamino)benzonitrile

4-(3,4-Dioxo-2-ethoxy-cyclobut-1-enylamino)benzonitrile

Cat. No. B8651754
M. Wt: 242.23 g/mol
InChI Key: UFRUQPGNYQRKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05464867

Procedure details

This compound was prepared according to the procedure described in Example 11, first paragraph. 4-(3,4-Dioxo-2-ethoxy-cyclobut-1-enylamino)-benzonitrile (1 g, 4.1 mmol) and (±)-1,2-dimethylpropylamine (5 g, 57.4 mmol) in acetonitrile (125 mL) there was obtained after trituration with methanol 0.28 g (24%) of 4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile as a yellow solid: mp 222°-224° C.; 1HNMR (DMSO-d6): δ9.89 (br s, 1H), 7.78 (d, 2H), 7.73 (d, 1H), 7.59 (d, 2H), 3.98 (m, 1H), 1.76 (m, 1H), 1.19 (d, 3H), 0.90 (d, 3H), 0.89 (d, 3H). IR (KBr): 2980, 2240, 1799, 1660, 1600, 1565, 1525 cm-1 ; MS (m/z) 283 (M+).
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[OH:2].[CH3:3][CH:4]([NH:8][C:9]1[C:12](=[O:13])[C:11](=[O:14])[C:10]=1[NH:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=1)[CH:5]([CH3:7])[CH3:6].[C:24](#N)[CH3:25]>>[O:13]=[C:12]1[C:9](=[O:2])[C:10]([NH:15][C:16]2[CH:17]=[CH:18][C:19]([C:20]#[N:21])=[CH:22][CH:23]=2)=[C:11]1[O:14][CH2:24][CH3:25].[CH3:3][CH:4]([NH2:8])[CH:5]([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
CO
Name
4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)C)NC1=C(C(C1=O)=O)NC1=CC=C(C#N)C=C1
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
O=C1C(=C(C1=O)NC1=CC=C(C#N)C=C1)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.1 mmol
AMOUNT: MASS 1 g
Name
Type
product
Smiles
CC(C(C)C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 57.4 mmol
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05464867

Procedure details

This compound was prepared according to the procedure described in Example 11, first paragraph. 4-(3,4-Dioxo-2-ethoxy-cyclobut-1-enylamino)-benzonitrile (1 g, 4.1 mmol) and (±)-1,2-dimethylpropylamine (5 g, 57.4 mmol) in acetonitrile (125 mL) there was obtained after trituration with methanol 0.28 g (24%) of 4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile as a yellow solid: mp 222°-224° C.; 1HNMR (DMSO-d6): δ9.89 (br s, 1H), 7.78 (d, 2H), 7.73 (d, 1H), 7.59 (d, 2H), 3.98 (m, 1H), 1.76 (m, 1H), 1.19 (d, 3H), 0.90 (d, 3H), 0.89 (d, 3H). IR (KBr): 2980, 2240, 1799, 1660, 1600, 1565, 1525 cm-1 ; MS (m/z) 283 (M+).
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[OH:2].[CH3:3][CH:4]([NH:8][C:9]1[C:12](=[O:13])[C:11](=[O:14])[C:10]=1[NH:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=1)[CH:5]([CH3:7])[CH3:6].[C:24](#N)[CH3:25]>>[O:13]=[C:12]1[C:9](=[O:2])[C:10]([NH:15][C:16]2[CH:17]=[CH:18][C:19]([C:20]#[N:21])=[CH:22][CH:23]=2)=[C:11]1[O:14][CH2:24][CH3:25].[CH3:3][CH:4]([NH2:8])[CH:5]([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
CO
Name
4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)C)NC1=C(C(C1=O)=O)NC1=CC=C(C#N)C=C1
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
O=C1C(=C(C1=O)NC1=CC=C(C#N)C=C1)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.1 mmol
AMOUNT: MASS 1 g
Name
Type
product
Smiles
CC(C(C)C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 57.4 mmol
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05464867

Procedure details

This compound was prepared according to the procedure described in Example 11, first paragraph. 4-(3,4-Dioxo-2-ethoxy-cyclobut-1-enylamino)-benzonitrile (1 g, 4.1 mmol) and (±)-1,2-dimethylpropylamine (5 g, 57.4 mmol) in acetonitrile (125 mL) there was obtained after trituration with methanol 0.28 g (24%) of 4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile as a yellow solid: mp 222°-224° C.; 1HNMR (DMSO-d6): δ9.89 (br s, 1H), 7.78 (d, 2H), 7.73 (d, 1H), 7.59 (d, 2H), 3.98 (m, 1H), 1.76 (m, 1H), 1.19 (d, 3H), 0.90 (d, 3H), 0.89 (d, 3H). IR (KBr): 2980, 2240, 1799, 1660, 1600, 1565, 1525 cm-1 ; MS (m/z) 283 (M+).
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[OH:2].[CH3:3][CH:4]([NH:8][C:9]1[C:12](=[O:13])[C:11](=[O:14])[C:10]=1[NH:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=1)[CH:5]([CH3:7])[CH3:6].[C:24](#N)[CH3:25]>>[O:13]=[C:12]1[C:9](=[O:2])[C:10]([NH:15][C:16]2[CH:17]=[CH:18][C:19]([C:20]#[N:21])=[CH:22][CH:23]=2)=[C:11]1[O:14][CH2:24][CH3:25].[CH3:3][CH:4]([NH2:8])[CH:5]([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
CO
Name
4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)C)NC1=C(C(C1=O)=O)NC1=CC=C(C#N)C=C1
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
O=C1C(=C(C1=O)NC1=CC=C(C#N)C=C1)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.1 mmol
AMOUNT: MASS 1 g
Name
Type
product
Smiles
CC(C(C)C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 57.4 mmol
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05464867

Procedure details

This compound was prepared according to the procedure described in Example 11, first paragraph. 4-(3,4-Dioxo-2-ethoxy-cyclobut-1-enylamino)-benzonitrile (1 g, 4.1 mmol) and (±)-1,2-dimethylpropylamine (5 g, 57.4 mmol) in acetonitrile (125 mL) there was obtained after trituration with methanol 0.28 g (24%) of 4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile as a yellow solid: mp 222°-224° C.; 1HNMR (DMSO-d6): δ9.89 (br s, 1H), 7.78 (d, 2H), 7.73 (d, 1H), 7.59 (d, 2H), 3.98 (m, 1H), 1.76 (m, 1H), 1.19 (d, 3H), 0.90 (d, 3H), 0.89 (d, 3H). IR (KBr): 2980, 2240, 1799, 1660, 1600, 1565, 1525 cm-1 ; MS (m/z) 283 (M+).
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[OH:2].[CH3:3][CH:4]([NH:8][C:9]1[C:12](=[O:13])[C:11](=[O:14])[C:10]=1[NH:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=1)[CH:5]([CH3:7])[CH3:6].[C:24](#N)[CH3:25]>>[O:13]=[C:12]1[C:9](=[O:2])[C:10]([NH:15][C:16]2[CH:17]=[CH:18][C:19]([C:20]#[N:21])=[CH:22][CH:23]=2)=[C:11]1[O:14][CH2:24][CH3:25].[CH3:3][CH:4]([NH2:8])[CH:5]([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
CO
Name
4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)C)NC1=C(C(C1=O)=O)NC1=CC=C(C#N)C=C1
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
O=C1C(=C(C1=O)NC1=CC=C(C#N)C=C1)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.1 mmol
AMOUNT: MASS 1 g
Name
Type
product
Smiles
CC(C(C)C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 57.4 mmol
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.